(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane
Description
This compound features a central tetravalent sulfur atom (λ⁴-sulfane) bonded to an oxo group, a 4-methylphenyl group, and a 3-[(4-methylphenyl)sulfinyl]propyl chain. The 4-methylphenyl substituents enhance steric bulk and electronic stabilization, while the propyl linker introduces conformational flexibility.
Properties
IUPAC Name |
1-methyl-4-[3-(4-methylphenyl)sulfinylpropylsulfinyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2S2/c1-14-4-8-16(9-5-14)20(18)12-3-13-21(19)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAYQNLTRBBCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenyl sulfoxide and 3-bromopropyl 4-methylphenyl sulfide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methylphenyl sulfoxide is reacted with 3-bromopropyl 4-methylphenyl sulfide in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: To accommodate the reaction on a larger scale.
Continuous flow processes: To enhance efficiency and yield.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The propyl chain can undergo substitution reactions, particularly at the terminal carbon.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as alkyl halides or nucleophiles for substitution reactions.
Major Products:
Sulfone derivatives: Formed through oxidation.
Sulfide derivatives: Formed through reduction.
Substituted propyl derivatives: Formed through substitution reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical studies: The compound can be used to study the effects of sulfinyl groups on biological systems.
Medicine:
Drug development:
Industry:
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane exerts its effects involves:
Molecular targets: The sulfinyl group can interact with various biological molecules, potentially altering their function.
Pathways involved: The compound may influence oxidative stress pathways due to its ability to undergo redox reactions.
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Sulfonyl analogs (e.g., CAS 147169-22-0) exhibit higher thermal stability than the target compound due to their fully oxidized sulfur .
- Reactivity : The target’s sulfinyl group (-SO-) is more nucleophilic than sulfonyl (-SO₂) but less than thiol (-SH), making it suitable for controlled redox reactions.
- Structural Flexibility : The propyl linker in the target compound allows for adaptive binding in catalytic or supramolecular systems, unlike rigid analogs like oxazolo-pyrimidines .
Q & A
Q. What are the recommended synthetic routes for (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane, and how can purity be optimized?
Methodological Answer :
- Synthetic Pathways :
- Sulfoxide Formation : Oxidize the sulfide precursor (e.g., (4-Methylphenyl){3-[(4-methylphenyl)sulfanyl}propyl)sulfane) using mild oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Monitor reaction progress via TLC or HPLC to avoid over-oxidation to sulfones .
- Functional Group Protection : Use sulfonyl chloride intermediates (e.g., (4-methylphenyl)methanesulfonyl chloride) for regioselective coupling reactions. Protect reactive sites with tert-butyl groups or silyl ethers to minimize side reactions .
- Purity Optimization :
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer :
- Degradation Studies :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Sensitivity : Expose the compound to buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS .
- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity data for sulfoxide-containing compounds like this one?
Methodological Answer :
- Contradiction Sources :
- Matrix Effects : Organic degradation in wastewater matrices (e.g., sewage simulations) can alter reactivity due to competing side reactions. Use continuous cooling (4°C) to stabilize samples and reduce thermal decomposition .
- Stereochemical Variability : Chiral sulfoxides may exhibit divergent reactivity. Characterize enantiomeric excess (EE) using chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy .
- Validation Protocol :
Q. How can mechanistic studies elucidate the role of the sulfinyl group in this compound’s biological or catalytic activity?
Methodological Answer :
- Mechanistic Probes :
- Isotopic Labeling : Synthesize ³⁴S-labeled sulfinyl derivatives to track sulfur oxidation states during reactions via LC-MS/MS or MALDI-TOF.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated sulfoxides to identify rate-limiting steps (e.g., proton transfer vs. bond cleavage) .
- Biological Assays :
- Screen for antimicrobial activity using MIC assays (E. coli, S. aureus) with varying sulfoxide concentrations (1–100 µg/mL). Correlate results with ROS (reactive oxygen species) generation measured via fluorescence probes (e.g., DCFH-DA) .
Q. What computational methods predict the compound’s interactions with biological targets or catalysts?
Methodological Answer :
- In Silico Workflow :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., cytochrome P450 enzymes). Parameterize sulfoxide charges using RESP/ESP fitting .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of sulfoxide-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .
- Validation :
- Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data (KD values). Adjust force fields (e.g., AMBER) for sulfinyl group accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
